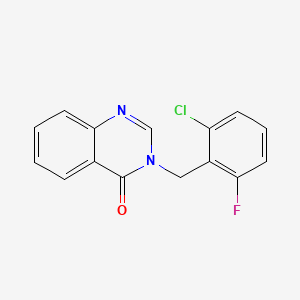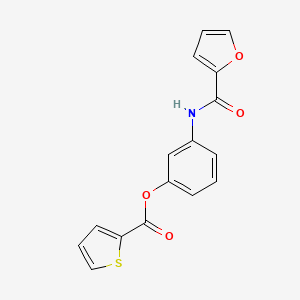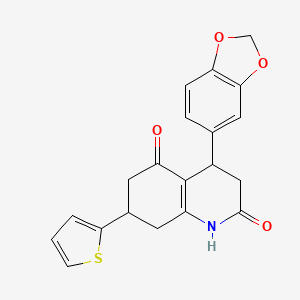
3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activation of other receptor tyrosine kinases, such as ErbB2 and ErbB4, which are closely related to EGFR.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling. This compound has also been shown to inhibit the activation of other receptor tyrosine kinases, such as ErbB2 and ErbB4. In addition, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, making it a potential therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for EGFR. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another potential direction is the study of the role of EGFR signaling in non-cancer diseases, such as cardiovascular diseases and neurological disorders. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy and radiation therapy, may enhance its effectiveness in cancer therapy.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorobenzyl)-4(3H)-quinazolinone has been widely used in scientific research to study the role of EGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a potential therapeutic agent for cancer.
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-5-3-6-13(17)11(12)8-19-9-18-14-7-2-1-4-10(14)15(19)20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAFOLZIBGUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4415728.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4415760.png)

![N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide](/img/structure/B4415772.png)
![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4415780.png)
![2,5-bis{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B4415791.png)